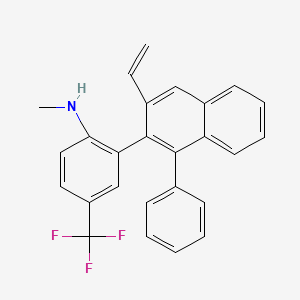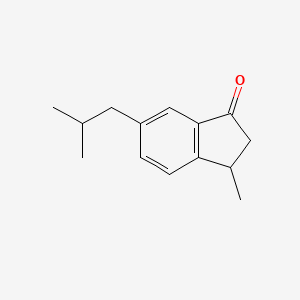
6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C₁₄H₁₈O and a molar mass of 202.29 g/mol . . This compound is characterized by its unique structure, which includes an indanone core with isobutyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the oxidation of 3-methyl-1-indanone using chromium trioxide in acetic acid at a temperature of 35-40°C . Another approach includes the Heck reaction, which enables the synthesis of 2-arylidene-3-aryl-1-indanones from N-tosylhydrazones and 2’-iodochalcones through a 5-exo-trig cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using chromium trioxide or other suitable oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. As an impurity of ibuprofen, it may exhibit similar anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . This inhibition reduces inflammation, pain, and fever.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-indanone: A closely related compound with a similar indanone core structure.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core but lacking the isobutyl and methyl substituents.
Ibuprofen: The parent compound from which 6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one is derived as an impurity.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its presence as an impurity in ibuprofen highlights its relevance in pharmaceutical research and quality control .
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-methyl-6-(2-methylpropyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H18O/c1-9(2)6-11-4-5-12-10(3)7-14(15)13(12)8-11/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
CSDPIDNEKUGKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C1C=CC(=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


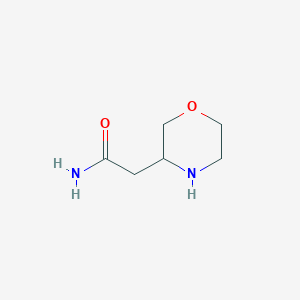
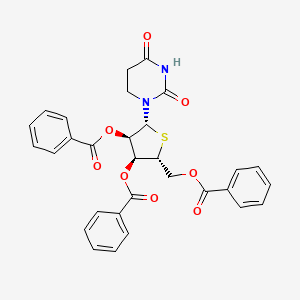
![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)
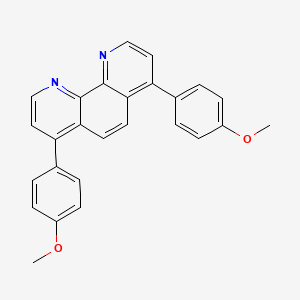


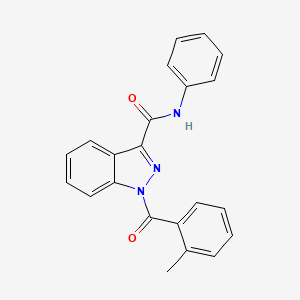
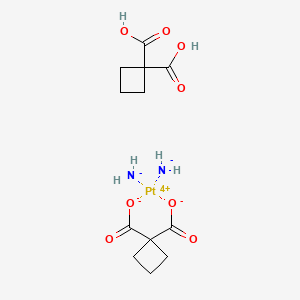

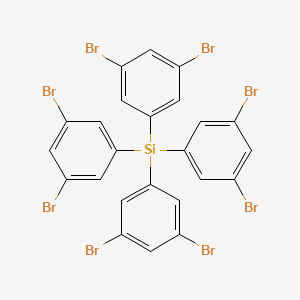


![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
